Thapsígargina

Descripción general

Descripción

Es un potente inhibidor de la bomba de calcio ATPasa del retículo sarcoendoplásmico (SERCA), que desempeña un papel crucial en la regulación de los niveles de calcio intracelular . Este compuesto ha atraído una atención significativa debido a sus actividades biológicas únicas y potenciales aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

La thapsicina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar la importancia de SERCA en la homeostasis del calcio intracelular .

Biología: La thapsicina se emplea en experimentos para examinar los impactos del aumento de las concentraciones de calcio citosólico y el agotamiento del calcio del retículo endoplásmico .

Medicina: La thapsicina ha demostrado potencial como agente anticancerígeno debido a su capacidad para inducir la apoptosis al inhibir la bomba SERCA . También se ha investigado su uso contra infecciones por coronavirus .

Industria: El compuesto se utiliza en el desarrollo de profármacos para la terapia del cáncer dirigida .

Mecanismo De Acción

La thapsicina ejerce sus efectos al inhibir la bomba de calcio ATPasa del retículo sarcoendoplásmico (SERCA) . Esta inhibición conduce a un aumento de los niveles de calcio citosólico, desencadenando la respuesta de proteínas desplegadas y finalmente conduciendo a la muerte celular . Los objetivos moleculares involucrados incluyen la bomba SERCA y varios componentes de la vía de respuesta de proteínas desplegadas .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using thapsigargin in experiments is its ability to induce Thapsigargin stress, allowing for the study of this important biological process. However, it is important to note that thapsigargin is a potent compound and care should be taken to use appropriate doses and controls to avoid artifacts in experimental results.

Direcciones Futuras

For thapsigargin research include optimization of synthesis methods, identification of specific targets for thapsigargin-mediated cell death in disease models, and exploration of thapsigargin derivatives or analogs with improved pharmacological properties.

In conclusion, thapsigargin is a valuable tool for understanding the Thapsigargin stress response, calcium signaling, and cell death. Its potential applications in the treatment of diseases related to these processes make it an important area of investigation, and continued research will likely lead to new therapeutic approaches for a range of diseases.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Thapsigargin is a non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) . It raises cytosolic (intracellular) calcium concentration by blocking the ability of the cell to pump calcium into the sarcoplasmic and endoplasmic reticula . This increase in cytoplasmic free [Ca2+] occurs in the absence of detectable production of inositol phosphates .

Cellular Effects

Thapsigargin has a profound impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . Thapsigargin treatment and the resulting ER calcium depletion inhibits autophagy independent of the unfolded protein response . It also induces a hormone-like elevation of cytosolic calcium .

Molecular Mechanism

Thapsigargin exerts its effects at the molecular level through several mechanisms. It inhibits the SERCA pump, leading to an increase in cytosolic calcium concentration . This store-depletion can secondarily activate plasma membrane calcium channels, allowing an influx of calcium into the cytosol . Depletion of ER calcium stores leads to ER stress and activation of the unfolded protein response .

Temporal Effects in Laboratory Settings

In laboratory settings, thapsigargin-induced cell stress is detected an order of magnitude prior to any changes in cellular proliferation . Stress levels peak after 6 to 7 hours of treatment, but cells recover naturally from this stress after 22 hours .

Dosage Effects in Animal Models

Thapsigargin has shown antiviral activity in animal models of Influenza A Virus (IAV) infection . The multimodal antiviral actions of thapsigargin define a new prototype of host-directed broad-spectrum antiviral drugs that efficiently suppress the replication of enveloped RNA viruses .

Metabolic Pathways

The full biosynthetic pathway of thapsigargin is still not elucidated, but the first steps from FPP have been identified as catalyzed by the enzyme TgTPS2 . This results in the production of epikunzeaol, followed by TgCYP76AE2 that converts epikunzeaol to epihydrocostunolide .

Transport and Distribution

It is known that thapsigargin is selective to the SERCA pump and to a minor extent the secretory pathway Ca2+/Mn2+ ATPase (SPCA) pump .

Subcellular Localization

Thapsigargin primarily localizes in the endoplasmic reticulum (ER) due to its interaction with the SERCA pump . Under ER-stress conditions, thapsigargin mainly localizes in the Golgi . This localization is restored to ER localization by overexpression of ribophorin I .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La thapsicina se extrae principalmente de las raíces y los frutos de Thapsia garganica utilizando metanol, seguido de la purificación mediante cromatografía líquida de alta resolución (HPLC) . La ruta sintética implica varios pasos, incluido el uso de pirofosfato de farnesilo como material de partida, con la sintasa de germacreno B catalizando el primer paso . La biosíntesis completa de la thapsicina aún no se ha dilucidado por completo .

Métodos de producción industrial: La producción industrial de thapsicina implica la extracción de Thapsia garganica, seguida de la purificación mediante HPLC . El desarrollo de protocolos para la transformación selectiva de la thapsicina ha facilitado su síntesis total, haciéndola económicamente viable para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: La thapsicina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen metanol, etanol y acetonitrilo . Las condiciones a menudo implican reacciones a temperatura ambiente con catalizadores y disolventes específicos .

Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados de thapsicina, como thapsicargicina y nortrilobolide .

Comparación Con Compuestos Similares

La thapsicina es única debido a su potente inhibición de la bomba SERCA y su capacidad para inducir la apoptosis . Los compuestos similares incluyen thapsicargicina y nortrilobolide, que también inhiben la bomba SERCA pero difieren en sus estructuras químicas y actividades biológicas .

Lista de compuestos similares:

- Thapsicargicina

- Nortrilobolide

La thapsicina destaca por su alta potencia y especificidad en la focalización de la bomba SERCA, lo que la convierte en una herramienta valiosa en la investigación científica y en potenciales aplicaciones terapéuticas .

Propiedades

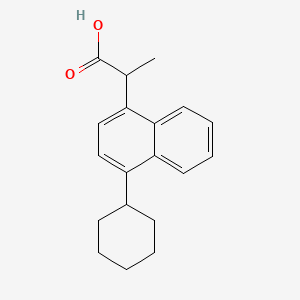

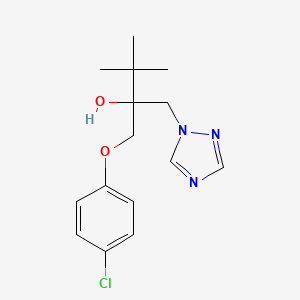

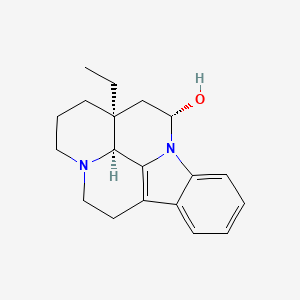

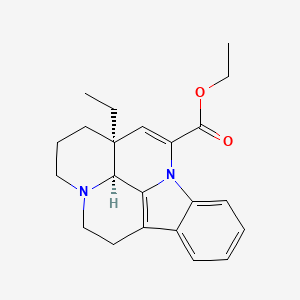

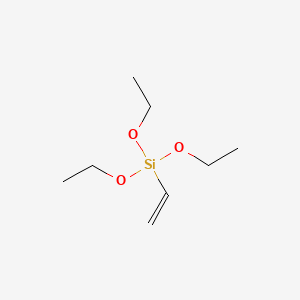

IUPAC Name |

[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O12/c1-9-12-13-14-15-17-24(37)43-28-26-25(20(5)27(28)44-30(38)19(4)11-3)29-34(41,33(8,40)31(39)45-29)22(42-23(36)16-10-2)18-32(26,7)46-21(6)35/h11,22,26-29,40-41H,9-10,12-18H2,1-8H3/b19-11-/t22-,26+,27-,28-,29-,32-,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFPJGBNCFXKPI-FSIHEZPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCC)([C@](C(=O)O3)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67526-95-8 | |

| Record name | (-)-Thapsigargin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67526-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thapsigargin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067526958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-7-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THAPSIGARGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96BQ26RZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.